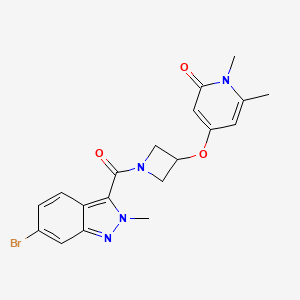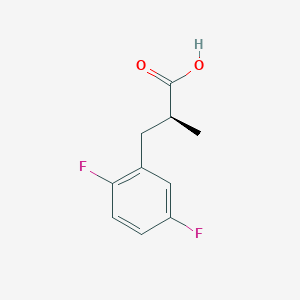![molecular formula C21H17F3N6O6 B2970888 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine CAS No. 1025769-22-5](/img/structure/B2970888.png)
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine is an intricate organic molecule featuring a piperidine core linked to various aromatic and pyrazole groups. Known for its multifunctionality, this compound is instrumental in multiple research fields due to its unique structural attributes and reactive sites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis often involves multi-step organic reactions. For instance, a common method may start with the nitration of the trifluoromethylphenyl precursor, followed by the formation of the pyrazole ring through condensation with an appropriate hydrazine derivative. The final step usually includes coupling the piperidine ring with the previously formed intermediates under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis is scaled up using robust, high-yielding steps. Automation and continuous flow reactors may be employed to ensure precision and efficiency. Reagents such as nitric acid for nitration, trifluoromethylbenzene, and a variety of solvents (DMF, toluene) are essential.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The presence of nitro groups suggests potential redox activity, making the compound subject to oxidation reactions.
Reduction: Nitro groups can be reduced to amines under suitable conditions.
Substitution: Aromatic substitution reactions are feasible, particularly for the electron-deficient nitro and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Tin chloride, iron filings in hydrochloric acid.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The primary products vary based on the specific reaction pathway but often include amino derivatives, further nitrated compounds, and various substituted aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a precursor for synthesizing more complex molecules due to its versatile reactive sites. It aids in mechanistic studies of aromatic substitution and redox reactions.
Biology and Medicine: Researchers explore its role as a scaffold for developing pharmaceuticals, particularly for targeting enzymes or receptors involved in inflammatory and neurological pathways.
Industry: Used in materials science for developing specialized polymers and as an intermediate in dye synthesis due to its vibrant chromophoric properties.
Wirkmechanismus
This compound operates through its ability to undergo diverse chemical transformations, interacting with various molecular targets. Its nitro groups can participate in redox reactions, affecting cellular oxidative states, while the aromatic and pyrazole groups may bind to specific enzymes or receptors, modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
4-(3,4-dinitrophenyl)piperidine
1-[4-(trifluoromethyl)phenyl]-4-pyrazolylpiperidine
Eigenschaften
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O6/c22-21(23,24)14-9-18(29(33)34)20(19(10-14)30(35)36)27-6-4-12(5-7-27)16-11-17(26-25-16)13-2-1-3-15(8-13)28(31)32/h1-3,8-12H,4-7H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLSSIVINCJRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2970805.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)
![5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2970820.png)





